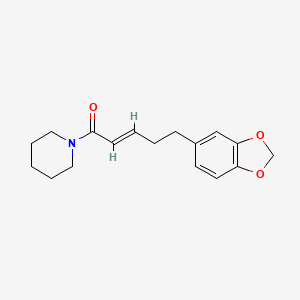

5-(2H-1,3-Benzodioxol-5-YL)-1-(piperidin-1-YL)pent-2-EN-1-one

Descripción

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (101 MHz, CDCl₃):

Mass Spectrometry:

- ESI-MS : m/z 288.16 [M+H]⁺ (calc. 287.15)

- Fragmentation : Loss of piperidine (85 Da) yields base peak at m/z 203.08

Comparative Analysis with Piperine and Related Alkaloids

Piperanine shares biosynthetic origins with piperine, both deriving from piperoyl-CoA via BAHD acyltransferase activity. Critical distinctions include:

Biosynthetic divergence :

- Piperine synthase (PipBAHD2) favors piperidine conjugation to dienoyl-CoA

- Piperamide synthases (e.g., PipBAHD1) catalyze mono-unsaturated analogs like piperanine

Structural comparisons :

- Conjugation : Piperine’s extended dienamide system enables broader π-orbital overlap (λmax = 342 nm) vs. piperanine’s λmax = 330 nm

- Flexibility : The mono-unsaturated system in piperanine permits greater rotational freedom (ΔG‡ = 12.3 kcal/mol) compared to piperine’s rigid dienamide (ΔG‡ = 18.9 kcal/mol)

Table 3: Chromatographic retention times of piperamides

| Compound | HPLC Rt (min) | Mobile Phase |

|---|---|---|

| Piperanine | 8.2 | 60% MeOH/H₂O |

| Piperine | 11.7 | 60% MeOH/H₂O |

| Piperdardine | 6.8 | 60% MeOH/H₂O |

| Piperettine | 9.4 | 60% MeOH/H₂O |

Propiedades

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpent-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h3,7-9,12H,1-2,4-6,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWOFMXDKFORMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CCCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946231 | |

| Record name | 5-(2H-1,3-Benzodioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23512-46-1 | |

| Record name | 5-(2H-1,3-Benzodioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Horner-Wadsworth-Emmons Reaction

The classical synthesis of piperine employs a three-step sequence utilizing the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, to construct the conjugated diene system.

Step 1: Synthesis of Methyl 4-(Diethoxyphosphinyl)-2-butenoate

Methyl 4-bromo-2-butenoate reacts with triethylphosphite via an Arbuzov rearrangement, yielding the phosphonate ester. This intermediate serves as the stabilized carbanion precursor for the HWE reaction. The exothermic elimination of ethyl bromide (bp 37–40°C) drives the reaction to completion at 120–130°C.

Step 2: Formation of Methyl Piperate

The phosphonate carbanion, generated by deprotonation with sodium methoxide, undergoes nucleophilic attack on piperonal (3,4-methylenedioxybenzaldehyde). The resultant oxaphosphetane intermediate collapses to form methyl piperate ((E,E)-5-(3,4-methylenedioxyphenyl)-2,4-pentadienoate) with >90% stereoselectivity.

Step 3: Amidation with Piperidine

Methyl piperate undergoes transesterification with piperidine in refluxing methanol, catalyzed by sodium methoxide. This step affords piperine in 70–85% yield after recrystallization from ethyl acetate/hexane.

Challenges in Traditional Synthesis

- Byproduct Formation : Phosphine oxide byproducts complicate purification.

- Multi-Step Process : Cumulative yields diminish across three steps.

- Stereochemical Drift : Prolonged reflux risks (E)→(Z) isomerization.

Modern Stereoselective Syntheses

Cyclobutene Lactone Electrocyclic Ring-Opening

A groundbreaking approach by Bauer et al. (2019) leverages a 4π-conrotatory electrocyclic ring-opening of a cyclobutene lactone to construct the pentadienoic acid backbone with quantitative yield and full stereocontrol.

Key Steps :

- Cuprate Addition : A Grignard-derived cuprate (ArMgBr·CuI) attacks bicyclic lactone 2 , forming a cyclobutene intermediate.

- Electrocyclic Opening : Spontaneous ring-opening at 25°C generates 4-arylpentadienoic acid 4a as a single (E,E) diastereomer.

- Amide Formation : Activation to the acyl chloride followed by piperidine substitution yields piperine in >95% isolated yield.

Advantages :

Patent-Based Synthetic Innovations

WO2019073491A1 discloses a high-purity synthesis (>99.5%) via optimized coupling of piperic acid and piperidine under inert conditions, minimizing isomeric impurities (e.g., isochavicine). Critical parameters include:

- Temperature Control : ≤40°C during amide bond formation.

- Solvent Selection : Anhydrous THF or DMF to suppress hydrolysis.

- Catalysis : DMAP accelerates acylation without racemization.

Natural Extraction and Purification

Solvent Extraction from Piper nigrum

Piperine is isolated from black pepper via Soxhlet extraction with dichloromethane or ethanol, yielding 2–9% w/w crude extract. Post-extraction purification involves:

- Alkaline Hydrolysis : Crude extract is treated with KOH/ethanol to saponify triglycerides.

- Acid Precipitation : Neutralization with HCl yields piperine as a yellow precipitate (mp 128–130°C).

- Chromatographic Purification : Flash chromatography (SiO₂, hexane/EtOAc) removes piperettine and other alkaloids.

Challenges in Natural Isolation

- Matrix Complexity : Co-extraction of piperettine, safrole, and terpenes.

- Yield Variability : Dependent on pepper origin and harvest conditions.

Comparative Analysis of Methods

| Parameter | HWE Synthesis | Electrocyclic Route | Natural Extraction |

|---|---|---|---|

| Yield (%) | 70–85 | >95 | 2–9 |

| Purity (%) | 98–99 | >99.5 | 90–95 |

| Steps | 3 | 3 | 4 |

| Stereoselectivity | Moderate | Complete | N/A |

| Scalability | Moderate | High | Low |

Análisis De Reacciones Químicas

Corrosion Inhibition Mechanisms

Piperanine acts as an ecofriendly corrosion inhibitor for C38 steel in 1 M HCl, achieving 97.5% efficiency at 10⁻³ M .

Key Findings:

-

Temperature Dependency : Efficiency decreases from 97.5% (40°C) to 85.2% (70°C), indicating physisorption dominance .

-

Activation Energy : Increases from 49.97 kJ/mol (uninhibited) to 90.99 kJ/mol (inhibited), suggesting adsorption stabilizes the metal surface .

-

Adsorption Isotherm : Follows the Langmuir model, with ΔG°ads = −34.2 kJ/mol (mixed physisorption/chemisorption) .

3.1. Acaricidal Activity

Piperanine derivatives disrupt mite physiology via:

-

Electrophilic Attack : α,β-unsaturated carbonyl reacts with thiol groups in mite enzymes .

-

Lipid Membrane Interaction : Aliphatic chain integration disrupts cellular integrity .

| Compound | LC₅₀ (mg/mL) | Reference |

|---|---|---|

| Piperanine | 0.19 | |

| Spirodiclofen | 0.12 |

3.2. Enzymatic Inhibition

-

CYP450 Modulation : Saturated aliphatic chains enhance inhibition, while aromatic substitutions improve selectivity .

-

Survivin Protein Targeting : N-trifluoromethyl derivatives suppress cancer cell proliferation .

Advanced Synthetic Routes

Recent methods improve piperanine accessibility:

-

Radical-Mediated Cyclization : Copper-catalyzed N-radical formation enables CO insertion for ester derivatives .

-

Acid-Mediated Annulation : HCl promotes carbenium ion formation in [5+1] aza-Pummerer reactions, forming C–N and C–Cl bonds .

Piperanine’s reactivity is leveraged in drug design, corrosion science, and agrochemistry. Its modular structure allows tailored modifications, balancing efficacy and sustainability. Future research should explore catalytic asymmetric synthesis to access enantiopure derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Piperanine exhibits a range of biological activities that make it a valuable compound in pharmacological research.

Anticancer Properties

Piperanine has shown significant anticancer potential in various studies. For instance, it has been documented to inhibit tumor growth and metastasis in preclinical models. A study indicated that administering piperine to mice resulted in reduced tumor nodule growth and extended survival rates . Specifically, piperine decreased survivin synthesis and inhibited key signaling pathways involved in cancer progression, such as NF-κB and STAT-3 .

Anti-inflammatory and Antioxidant Effects

The compound exhibits notable anti-inflammatory properties by modulating inflammatory cytokines and pathways like NF-κB . Additionally, its antioxidant activity contributes to cellular protection against oxidative stress, making it a candidate for treating neurodegenerative diseases .

Immunomodulatory Effects

Research has highlighted piperine's ability to enhance immune response and inhibit solid tumor development . This immunomodulatory effect is crucial for developing therapies targeting cancer and autoimmune diseases.

Therapeutic Applications

Piperanine's therapeutic applications extend beyond oncology into various health domains.

Neurological Disorders

Piperine has demonstrated neuroprotective effects in models of Alzheimer's and Parkinson's diseases. Studies indicate that it can improve cognitive function and reduce neurotoxicity through mechanisms involving the modulation of brain-derived neurotrophic factor (BDNF) levels .

Metabolic Disorders

The compound also shows promise in managing metabolic disorders such as diabetes and obesity by enhancing insulin sensitivity and promoting weight loss . Its role in regulating gut microbiota further supports its use in metabolic health.

Nanotechnology Applications

Recent advancements have incorporated piperanine into nanotechnology, enhancing its bioavailability and efficacy.

Nanoparticle Formulations

Piperine-loaded nanoparticles have been developed to improve drug delivery systems. These formulations enhance the solubility and stability of piperine, allowing for targeted delivery in cancer therapy . Various nanosystems, including liposomes and polymeric nanoparticles, have been explored for their potential to increase therapeutic outcomes while minimizing side effects .

Corrosion Inhibition

Piperanine has been investigated as an eco-friendly corrosion inhibitor for metals in acidic environments. Studies show that it effectively reduces corrosion rates of steel in hydrochloric acid solutions, making it a sustainable alternative to traditional inhibitors .

Summary of Findings

The following table summarizes the key findings regarding the applications of piperanine:

| Application Area | Key Findings |

|---|---|

| Anticancer | Inhibits tumor growth; enhances survival rates; modulates NF-κB signaling pathways |

| Anti-inflammatory | Reduces inflammatory cytokines; potential treatment for chronic inflammatory diseases |

| Neurological Disorders | Neuroprotective effects; improves cognitive function; regulates BDNF levels |

| Metabolic Disorders | Enhances insulin sensitivity; promotes weight loss; regulates gut microbiota |

| Nanotechnology | Improves drug delivery systems; enhances bioavailability through nanoparticle formulations |

| Corrosion Inhibition | Effective eco-friendly inhibitor for metals in acidic environments |

Mecanismo De Acción

Piperanine is structurally similar to other alkaloids such as piperine, piperidine, and piperlongumine. it has unique properties that distinguish it from these compounds:

Piperine: Both compounds share a similar structure, but piperanine has additional functional groups that enhance its pharmacological activities.

Piperidine: Piperanine contains a piperidine ring, but its overall structure and biological activities are more complex.

Piperlongumine: While both compounds exhibit anticancer properties, piperanine has a broader range of pharmacological effects.

Comparación Con Compuestos Similares

Piperine

Structural and Functional Differences :

- Bioavailability Enhancement: Piperine is a well-documented bioenhancer, inhibiting cytochrome P450 and UDP-glucuronyltransferase enzymes to increase drug absorption .

- Anticancer Activity: Piperine suppresses colorectal cancer cell proliferation (75% reduction in EdU-positive cells at 200 µM) by targeting the Wnt/β-catenin pathway .

- Antioxidant Capacity: Piperine derivatives (e.g., H-3) exhibit superior antioxidative effects compared to piperine, enhancing GSH-Px activity in erythrocytes by 40% . No comparable data exists for Piperanine.

Table 1: Key Pharmacological Properties

Piperidine

Piperidine, another Piper alkaloid, shares a heterocyclic structure with Piperanine but differs in functional groups. It demonstrated 51.38% inhibition of HEp2 cell proliferation at 5 µg/ml, suggesting direct antitumor activity . Piperidine’s mechanism may involve cell cycle disruption, whereas Piperanine’s mode of action remains unexplored.

Table 2: Antioxidant Efficacy in Erythrocyte Models

| Compound | Inhibition of Hemoglobin Oxidation (%) | GSH-Px Activity Increase (%) |

|---|---|---|

| Piperine | 30 | 25 |

| H-3 Derivative | 55 | 40 |

| Piperanine | Not tested | Not tested |

Research Challenges and Opportunities

- Analytical Limitations : UV spectrophotometry, used for piperine quantification, may cross-react with Piperanine due to shared chromophores, necessitating HPLC for accurate analysis .

- Synergistic Effects: Piperine’s synergy with curcumin (85% cell viability restoration vs.

- Therapeutic Targets: Piperine inhibits ACAT (IC50: 9.1 µM), reducing lipid droplets in macrophages . Piperanine’s lipid-modulating effects are unknown but warrant study.

Actividad Biológica

Piperanine, a compound derived from the Piper species, particularly Piper nigrum (black pepper), has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of piperanine, drawing from recent studies and case analyses.

Chemical Structure and Properties

Piperanine is structurally related to piperine, the primary alkaloid in black pepper. It possesses a similar amide structure, which contributes to its biological activities. The molecular structure of piperanine can be represented as follows:

This structural similarity suggests that piperanine may exhibit pharmacological effects akin to those of piperine.

Pharmacological Activities

The biological activity of piperanine has been investigated across several domains:

1. Anticancer Properties

Piperanine has shown promise as an anticancer agent. Research indicates that it induces apoptosis in cancer cells and inhibits their proliferation. A study demonstrated that piperanine effectively targets colon cancer cells by regulating key signaling pathways involved in cell survival and apoptosis .

Table 1: Summary of Anticancer Effects of Piperanine

| Study | Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|---|

| Colon | Apoptosis induction | Reduced tumor growth in vivo | |

| Various | Inhibition of cell proliferation | Enhanced efficacy in combination with other agents |

2. Antimicrobial Activity

Piperanine exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy has been attributed to its ability to disrupt microbial membranes and inhibit essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Piperanine

| Pathogen Type | Mechanism | Efficacy |

|---|---|---|

| Bacteria | Membrane disruption | Effective against E. coli, S. aureus |

| Fungi | Metabolic inhibition | Effective against Candida species |

3. Anti-inflammatory Effects

Piperanine has been reported to modulate inflammatory responses, potentially benefiting conditions such as arthritis and inflammatory bowel disease. It appears to inhibit pro-inflammatory cytokines and enzymes like COX-2, thereby reducing inflammation .

The biological activities of piperanine are mediated through various mechanisms:

- Cell Signaling Modulation : Piperanine influences several signaling pathways, including NF-κB and MAPK pathways, which are crucial for cell survival and inflammation regulation .

- Bioavailability Enhancement : Similar to piperine, piperanine enhances the bioavailability of other therapeutic compounds by inhibiting drug-metabolizing enzymes such as cytochrome P450 .

Case Studies

Several case studies highlight the therapeutic potential of piperanine:

- Colon Cancer Treatment : A study involving Wistar rats showed that treatment with piperanine significantly reduced tumor incidence when administered prior to carcinogen exposure .

- Infection Control : In aquaculture settings, piperanine was tested for its efficacy against monogenean parasites in fish, demonstrating effective dislodgment and mortality rates at various concentrations .

Q & A

Q. What analytical methods are recommended for quantifying Piperanine in biological samples?

Answer: Ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) is a validated method for simultaneous quantification of Piperanine and related alkaloids in biological matrices like rat plasma. Key steps include:

- Sample preparation: Protein precipitation using methanol/acetonitrile (1:1 v/v) to isolate analytes.

- Chromatography: A Phenomenex Gemini C18 column with gradient elution (acetonitrile and 0.1% formic acid aqueous solution) at 0.5 mL/min.

- Detection: Positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, with transitions at m/z 288.2/135.1 for Piperanine.

- Validation: Linear range of 0.20–5000 ng/mL (R² > 0.995), intra-/inter-day precision (RSD < 15%), and recovery rates (85–115%) .

Table 1: Key Parameters for UFLC-MS/MS Analysis of Piperanine

| Parameter | Specification |

|---|---|

| Column | Phenomenex Gemini C18 |

| Mobile Phase | Acetonitrile + 0.1% formic acid |

| Flow Rate | 0.5 mL/min |

| Detection Mode | ESI⁺, MRM (m/z 288.2 → 135.1) |

| Linear Range | 0.20–5000 ng/mL |

Q. What experimental design frameworks are suitable for preclinical studies on Piperanine?

Answer: Adopt the PICOT framework to structure research questions:

- Population: Define the model (e.g., 6-OHDA-induced Parkinson’s disease (PD) rats).

- Intervention: Piperanine administration (dosage, route, frequency).

- Comparison: Sham-operated rats or alternative treatment groups.

- Outcome: Pharmacokinetic parameters (e.g., AUC, Cmax) or biomarkers (e.g., superoxide dismutase activity).

- Time: Duration of observation (e.g., 24-hour pharmacokinetic profiling).

Additionally, follow NIH guidelines for preclinical reporting, including detailed descriptions of animal models, randomization, and blinding to ensure reproducibility .

Q. How can researchers ensure replicability in Piperanine-related studies?

Answer:

- Materials and Methods: Provide exact specifications (e.g., Piperanine purity, supplier, CAS number) and equipment models (e.g., HPLC column type).

- Data Sharing: Archive raw chromatographic data and statistical scripts in repositories like Zenodo or Figshare.

- Preclinical Checklists: Use standardized templates (e.g., ARRIVE guidelines) to document ethical approvals, sample sizes, and exclusion criteria .

Advanced Research Questions

Q. How can discrepancies in Piperanine’s pharmacokinetic parameters across disease models be resolved?

Answer: Discrepancies (e.g., variable MRT values in PD vs. sham rats) may arise from differences in:

- Disease pathophysiology: Altered metabolic enzymes in PD models.

- Study design: Variations in dosing regimens or sampling timepoints.

Methodological Solutions: - Conduct comparative pharmacokinetic studies across multiple models (e.g., neuroinflammatory vs. metabolic disease models).

- Apply population pharmacokinetic modeling to assess covariates (e.g., disease severity, age).

- Validate findings using sensitivity analysis to test robustness against outliers .

Q. What strategies address contradictions in Piperanine’s antioxidant mechanisms reported across studies?

Answer: Contradictions may stem from:

- Assay variability: Differences in SOD activity measurement protocols.

- Concentration-dependent effects: Pro-oxidant behavior at high doses.

Resolution Approaches: - Dose-response experiments: Test Piperanine across a wide concentration range (e.g., 1–100 µM).

- Multi-omics integration: Combine transcriptomic data (e.g., Nrf2 pathway activation) with metabolomic profiling.

- Meta-analysis: Systematically compare published datasets using tools like RevMan to identify confounding variables .

Q. How can researchers optimize in vitro-in vivo correlation (IVIVC) for Piperanine formulations?

Answer:

- In vitro assays: Simulate gastrointestinal conditions (e.g., pH, enzymes) to measure dissolution rates.

- In vivo correlation: Use deconvolution methods to compare absorption profiles in animal models.

- Statistical Validation: Apply Akaike Information Criterion (AIC) to select the best-fit model (e.g., Wagner-Nelson vs. Loo-Riegelman) .

Table 2: Key Considerations for IVIVC of Piperanine

| Parameter | In Vitro Requirement | In Vivo Metric |

|---|---|---|

| Dissolution | pH 1.2 (gastric) → pH 6.8 (intestinal) | Plasma concentration-time curve |

| Permeability | Caco-2 cell monolayer assay | Absolute bioavailability |

| Model Validation | R² > 0.9 for level A correlation |

Q. What computational tools are effective for predicting Piperanine’s drug-likeness and off-target effects?

Answer:

- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to assess permeability, CYP450 inhibition, and toxicity.

- Molecular Docking: Employ AutoDock Vina to screen Piperanine against targets (e.g., COX-2, NF-κB).

- Network Pharmacology: Construct protein interaction networks using STRING or Cytoscape to identify secondary targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.